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Compound of Interest

Compound Name: Pentyl valerate

Cat. No.: B1667271 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Pentyl valerate, also known as amyl pentanoate, is a straight-chain ester recognized for its

characteristic fruity aroma and flavor, often described as reminiscent of apple, pineapple, and

banana.[1][2][3] As a flavoring agent, it is categorized as a Generally Recognized as Safe

(GRAS) substance by the Flavor and Extract Manufacturers Association (FEMA) and is listed

by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[4][5][6] Its primary

application in the food industry is to impart or enhance fruity notes in a variety of products,

including beverages, confectionery, baked goods, and dairy products.[3] This document

provides detailed application notes and experimental protocols for the evaluation and use of

pentyl valerate as a food flavoring agent.

Chemical and Physical Properties
A comprehensive understanding of the physicochemical properties of pentyl valerate is

essential for its effective application in food systems.
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Property Value References

Chemical Name Pentyl pentanoate [7]

Synonyms
Amyl pentanoate, Amyl

valerate, n-Pentyl valerate
[7][8]

CAS Number 2173-56-0 [8]

Molecular Formula C10H20O2 [8]

Molecular Weight 172.27 g/mol [9]

Appearance Colorless liquid [8]

Odor Profile
Fruity, apple, pineapple,

banana, sweet, ethereal
[3]

Boiling Point 201-203 °C

Density 0.865 g/mL at 20 °C

Flash Point 81 °C (closed cup)

Solubility

Insoluble in water; soluble in

organic solvents like ethanol

and ether.

[8]

Regulatory Status and Safety
Pentyl valerate is established as a safe food flavoring agent under specified conditions of use.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Pentyl-valerate
https://pubchem.ncbi.nlm.nih.gov/compound/Pentyl-valerate
https://www.guidechem.com/encyclopedia/pentyl-valerate-dic10008.html
https://www.guidechem.com/encyclopedia/pentyl-valerate-dic10008.html
https://www.guidechem.com/encyclopedia/pentyl-valerate-dic10008.html
https://www.calpaclab.com/pentyl-valerate-min-98-gc-100-ml/ala-p160148-100ml
https://www.guidechem.com/encyclopedia/pentyl-valerate-dic10008.html
https://scent.vn/en/pages/compound/pentyl-valerate-1179
https://www.guidechem.com/encyclopedia/pentyl-valerate-dic10008.html
https://www.benchchem.com/product/b1667271?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667271?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Regulatory Body Status/Recommendation Reference

FEMA
Generally Recognized as Safe

(GRAS)
[5][6]

JECFA

Listed as a flavoring agent. No

safety concern at current levels

of intake when used as a

flavouring agent for related

esters like butyl valerate and

citronellyl valerate. A specific

ADI for pentyl valerate is not

specified; use should comply

with Good Manufacturing

Practices (GMP).

[10][11]

FDA
Regulated as a synthetic

flavoring substance.
[12]

Toxicological Data:

Study Species Route Value Reference

LD50 Rat Oral > 35,420 mg/kg [13]

LD50 Guinea Pig Oral > 17,260 mg/kg [13]

Applications in Food Products
Pentyl valerate is utilized to confer specific fruity flavor profiles in a range of food and

beverage products.[3] Use levels are generally self-limiting due to its potent aroma and are

governed by the principle of using the minimum amount necessary to achieve the desired

technical effect.
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Food Category Typical Application

Beverages
Carbonated soft drinks, fruit juices, alcoholic

beverages to enhance fruity top notes.

Confectionery

Hard candies, chewing gum, jellies, and

gummies for apple, pineapple, or mixed fruit

flavors.

Baked Goods
Fillings for pastries, cookies, and cakes to

provide a baked-stable fruity note.

Dairy Products
Yogurt, ice cream, and flavored milk to introduce

or boost fruit profiles.

Experimental Protocols
Sensory Evaluation of Pentyl Valerate
Objective: To characterize the sensory profile and determine the flavor threshold of pentyl
valerate in a specific food matrix.

Methodology: Quantitative Descriptive Analysis (QDA)

This method involves a trained sensory panel to identify and quantify the aromatic attributes of

a substance.

Protocol:

Panelist Selection and Training:

Screen 15-20 candidates for their ability to discriminate between different tastes and

aromas and to articulate their sensory experiences.

Select a panel of 8-12 individuals.

Conduct intensive training (20-40 hours) to develop a consensus vocabulary (lexicon) for

describing the aroma of fruity esters. Use reference standards (e.g., solutions of other
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known esters, fruit purees) to anchor sensory terms such as "fruity," "apple-like," "green,"

"sweet," and "chemical."

Lexicon Development:

Present the panel with a range of concentrations of pentyl valerate in a neutral medium

(e.g., water with 5% ethanol) and in the target food matrix.

Through open discussion facilitated by a panel leader, generate a comprehensive list of

descriptive terms.

Refine the list to a final set of non-overlapping attributes with clear definitions.

Sample Preparation and Evaluation:

Prepare a series of concentrations of pentyl valerate in the chosen food matrix (e.g.,

beverage, yogurt). Include a control sample with no added pentyl valerate.

Present the samples, coded with random three-digit numbers, to the panelists in a

controlled environment (individual booths with controlled lighting and temperature).

Panelists will rate the intensity of each attribute for each sample on a continuous scale

(e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").

Data Analysis:

Convert the line scale ratings to numerical data.

Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to

determine significant differences between samples for each attribute.

Principal Component Analysis (PCA) can be used to visualize the relationships between

the samples and their sensory attributes.

Stability Testing of Pentyl Valerate in a Food Matrix
Objective: To evaluate the stability of pentyl valerate in a food product under specific storage

conditions.
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Methodology: Accelerated Shelf-Life Testing

This involves storing the product at elevated temperatures to accelerate chemical degradation

and predict long-term stability.

Protocol:

Sample Preparation:

Prepare batches of the food product (e.g., a clear beverage) with a known concentration of

pentyl valerate.

Package the product in its intended commercial packaging.

Storage Conditions:

Store the samples under various conditions, for example:

Refrigerated (4 °C) as a control.

Ambient (20-25 °C).

Accelerated (35-45 °C).

Protect samples from light to prevent photo-degradation.

Sampling and Analysis:

At specified time intervals (e.g., 0, 2, 4, 8, and 12 weeks), withdraw samples from each

storage condition.

Analyze the concentration of pentyl valerate using Gas Chromatography-Mass

Spectrometry (GC-MS).

Sample Extraction: Use an appropriate extraction method, such as Solid Phase

Microextraction (SPME) or liquid-liquid extraction with a suitable solvent (e.g.,

dichloromethane).
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GC-MS Parameters: Use a suitable capillary column (e.g., DB-5 or equivalent) and a

temperature program that allows for the separation of pentyl valerate from other

volatile compounds. The mass spectrometer should be operated in scan mode to

identify the compound and in selected ion monitoring (SIM) mode for accurate

quantification.

Conduct sensory evaluation (as described in Protocol 5.1) on the stored samples to

assess any changes in the flavor profile.

Data Analysis:

Plot the concentration of pentyl valerate as a function of time for each storage condition.

Determine the degradation kinetics (e.g., zero-order or first-order) and calculate the rate

constant.

Use the Arrhenius equation to model the effect of temperature on the degradation rate and

to predict the shelf-life at normal storage temperatures.

Correlate the analytical data with the sensory data to establish an acceptable level of

flavor degradation.
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Conclusion
Pentyl valerate is a valuable and safe food flavoring agent for creating and enhancing fruity

flavor profiles. Its effective use requires an understanding of its physicochemical properties,

regulatory status, and behavior within different food matrices. The provided protocols for

sensory evaluation and stability testing offer a framework for researchers and product

developers to systematically assess and optimize the application of pentyl valerate in food

products. Adherence to Good Manufacturing Practices is essential for ensuring both the

desired sensory impact and consumer safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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